molecular formula C10H6F3NO4S B12886925 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole

Katalognummer: B12886925
Molekulargewicht: 293.22 g/mol
InChI-Schlüssel: AUXNSLJQJJJEHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents such as trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoxazole: A simpler structure without the carboxy(hydroxy)methyl and trifluoromethylthio groups.

    Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the ring structure.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and trifluoromethylthio groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making the compound valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H6F3NO4S

Molekulargewicht

293.22 g/mol

IUPAC-Name

2-hydroxy-2-[7-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H6F3NO4S/c11-10(12,13)19-5-3-1-2-4-7(5)18-8(14-4)6(15)9(16)17/h1-3,6,15H,(H,16,17)

InChI-Schlüssel

AUXNSLJQJJJEHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.